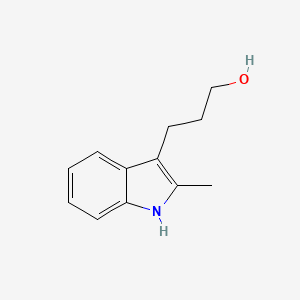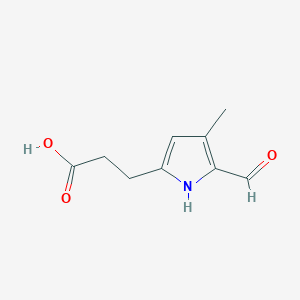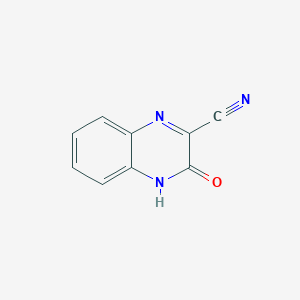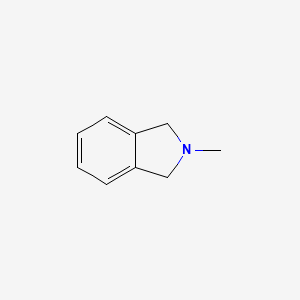
3,4-Pyridinediamine, N4-(1-methylethyl)-
Vue d'ensemble
Description
“3,4-Pyridinediamine, N4-(1-methylethyl)-” is a chemical compound with the molecular formula C8H13N3. It is also known as N4-Methylpyridine-3,4-diamine . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “3,4-Pyridinediamine, N4-(1-methylethyl)-” is 1S/C6H9N3/c1-8-6-2-3-9-4-5(6)7/h2-4H,7H2,1H3, (H,8,9) . This code provides a specific representation of the molecule’s structure. The molecular weight of the compound is 123.16 .Physical And Chemical Properties Analysis
“3,4-Pyridinediamine, N4-(1-methylethyl)-” is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the available resources.Applications De Recherche Scientifique
Anticancer Applications
Pyridine-containing compounds, such as 4-N-(Propan-2-yl)pyridine-3,4-diamine, have been found to have significant medicinal applications, including anticancer properties . They have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings . These compounds have shown cytotoxic properties against tumor cells due to the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Antiviral Applications
The pyridine scaffold has been found to have antiviral properties . This suggests that derivatives of 4-N-(Propan-2-yl)pyridine-3,4-diamine could potentially be used in the development of new antiviral drugs .
Antimalarial Applications
Pyridine-containing compounds have also been found to have antimalarial properties . This suggests that 4-N-(Propan-2-yl)pyridine-3,4-diamine could potentially be used in the development of new antimalarial drugs .
Antimicrobial Applications
The pyridine scaffold has been found to have antimicrobial properties . This suggests that derivatives of 4-N-(Propan-2-yl)pyridine-3,4-diamine could potentially be used in the development of new antimicrobial drugs .
Antidiabetic Applications
Pyridine-containing compounds have also been found to have antidiabetic properties . This suggests that 4-N-(Propan-2-yl)pyridine-3,4-diamine could potentially be used in the development of new antidiabetic drugs .
Anticholinesterase Activities
The pyridine scaffold has been found to have anticholinesterase activities . This suggests that derivatives of 4-N-(Propan-2-yl)pyridine-3,4-diamine could potentially be used in the development of new drugs for diseases related to cholinesterase, such as Alzheimer’s disease .
Mécanisme D'action
While the exact mechanism of action for “3,4-Pyridinediamine, N4-(1-methylethyl)-” is not specified, a compound with a similar structure, Amifampridine, or 3,4-diaminopyridine (3,4-DAP), is known to block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, and can cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
While specific future directions for “3,4-Pyridinediamine, N4-(1-methylethyl)-” are not mentioned in the available resources, compounds with similar structures have been studied for their optical properties . For instance, 3,4-pyridinediamine has been investigated for its third-order nonlinear optical properties and potential application in high-sensitive photonic devices .
Propriétés
IUPAC Name |
4-N-propan-2-ylpyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,9H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZGKUKHGGUWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282214 | |
| Record name | N4-(1-Methylethyl)-3,4-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Pyridinediamine, N4-(1-methylethyl)- | |
CAS RN |
34654-20-1 | |
| Record name | N4-(1-Methylethyl)-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34654-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-(1-Methylethyl)-3,4-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-(propan-2-yl)pyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3351227.png)
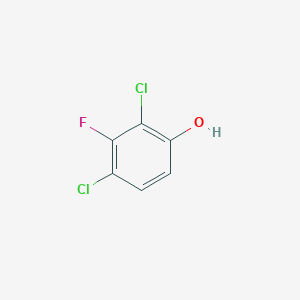
![2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline](/img/structure/B3351262.png)

![1,5-Dihydroimidazo[4,5-c]pyridine-4-thione](/img/structure/B3351278.png)
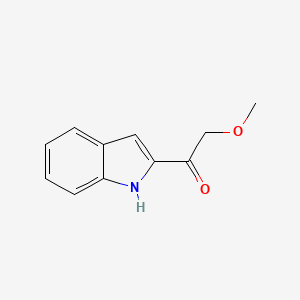
![2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione](/img/structure/B3351288.png)
![(6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ylidene)acetaldehyde](/img/structure/B3351294.png)
